While specific information on 2-[4-(2-Chlorophenyl)pyrazol-1-yl]benzoic acid is absent, it belongs to a class of compounds characterized by a benzoic acid moiety substituted with a pyrazole ring. This class of compounds often displays diverse biological activities, making them interesting candidates for medicinal chemistry and pharmacological research [, , , ].
2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid is an organic compound characterized by its unique molecular structure and potential applications in scientific research. This compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and analgesic properties.
This compound falls within the broader classification of carboxylic acids due to the presence of a carboxyl functional group (-COOH) attached to a benzoic acid moiety. Additionally, it features a pyrazole ring, which contributes to its pharmacological properties.
The synthesis of 2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid typically involves multi-step organic reactions, including:
The synthesis may require specific catalysts and conditions such as temperature control and solvent choice (e.g., dimethylformamide or ethanol) to optimize yields and purity. Characterization techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular structure of 2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid features:
The molecular weight of this compound is approximately 298.73 g/mol. The structural representation can be visualized using chemical drawing software or online databases, which provide detailed information about bond angles and lengths.
This compound can participate in various chemical reactions typical for carboxylic acids and pyrazole derivatives:
The reactivity often depends on the substituents' electronic effects and steric hindrance around the reactive sites on the molecule.
The mechanism of action for 2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid primarily relates to its potential pharmacological effects:
Research studies have indicated that compounds with similar structures exhibit significant activity against inflammatory markers, suggesting that this compound could have therapeutic potential.
2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid has potential applications in:
This compound exemplifies the importance of pyrazole derivatives in medicinal chemistry and their role in developing new therapeutic agents. Further research into its properties and mechanisms may yield valuable insights into its applications in health sciences.
The synthesis of 2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid employs convergent strategies that independently construct pyrazole and benzoic acid modules prior to coupling. A prevalent approach involves Ullmann-type C–N coupling between preformed pyrazole intermediates and halogenated benzoic acids, utilizing copper catalysts under inert conditions. Key intermediates include ethyl 2-(4-(2-chlorophenyl)-1H-pyrazol-1-yl)benzoate, which undergoes alkaline hydrolysis (NaOH/EtOH, 80°C) to yield the target carboxylic acid with >85% purity [2] [4]. Alternative routes employ 1,3-dipolar cycloadditions between hydrazonyl halides and alkynyl benzoates, though this method shows reduced regioselectivity for 1,4-disubstituted pyrazoles [3] [5].
Table 1: Key Intermediates in Pyrazole-Benzoic Acid Synthesis
Intermediate | Synthetic Route | Yield (%) | Purity (%) |
---|---|---|---|
Ethyl 2-(hydrazinyl)benzoate | Esterification of 2-Hydrazinobenzoic acid | 78 | 95 |
(2-Chlorophenyl)propynal | Vilsmeier-Haack reaction | 65 | 90 |
Ethyl 2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoate | Cyclocondensation/Coupling | 82 | 92 |
2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid | Ester hydrolysis (NaOH/EtOH) | 95 | 98 |
Optimization focuses on minimizing step count while maximizing atom economy. Microwave-assisted coupling (120°C, 30 min) reduces reaction times from 72 hours to <2 hours, improving yields by 15–20% compared to conventional reflux [5]. Critical purification involves recrystallization from ethanol/water mixtures to remove regiochemical impurities like the 3-(2-chlorophenyl) isomer [3].
Strategic bioisosteric modifications enhance physicochemical properties while preserving bioactive conformations. Notable replacements include:
Table 2: Bioisosteric Modifications and Biological Impact
Bioisostere | Target Property | Biological Outcome |
---|---|---|
3,5-Bis(trifluoromethyl)phenyl | Enhanced lipophilicity | MIC 0.78 μg/mL (S. aureus) [5] |
4-(Morpholinyl)methyl | Solubility modulation | Improved biofilm inhibition (85% at 1× MIC) |
Tetrazole | Metabolic stability | Reduced plasma clearance (t₁/₂ +2.3h) [7] |
Lansiumamide B-cinnamamide | Anti-inflammatory synergy | IL-6 inhibition (IC₅₀: 8.7 μM) [4] |
Structure-activity relationship (SAR) studies confirm that electron-withdrawing groups at pyrazole C4 optimize π-stacking with biological targets, while N1 benzoic acid vectors enable salt formation for solubility tuning [3] [8].
Regiochemistry of the chlorophenyl ring critically dictates biological performance. Ortho-chloro substitution induces a 15–20° dihedral angle between phenyl and pyrazole planes, enhancing membrane interaction through localized hydrophobic effects. Meta- or para-chloro analogs exhibit reduced antibacterial activity (MIC shift: 3.12 → 25 μg/mL), confirming steric dependence for target engagement [5]. Ortho-chloro derivatives uniquely disrupt S. aureus membrane integrity within 6 hours, evidenced by SYTOX Green uptake and ATP leakage assays [5].
Regioselective synthesis employs directed ortho-metalation (DoM) strategies:
Table 3: Impact of Chlorine Regiochemistry on Bioactivity
Substituent Position | MIC vs. S. aureus (μg/mL) | Membrane Permeabilization |
---|---|---|
2-Chloro | 3.12 | Complete at 4× MIC (6h) |
3-Chloro | 12.5 | Partial (≤50%) |
4-Chloro | 25 | Negligible (<10%) |
2,6-Dichloro | 1.56 | Complete at 2× MIC (4h) |
Ortho-fluoro analogs retain 80% of the parent’s activity, while bulkier ortho-bromo or iodo groups reduce potency due to steric clashes [5] [8].
Conversion to hydrochloride salts addresses the inherent solubility limitations of the free acid (aqueous solubility: <0.1 mg/mL at pH 7.4). Salt formation involves treating the benzoic acid with 1.1 eq HCl in ethanol/ethyl acetate, yielding crystalline solids with 99.5% purity [2] [7]. Key enhancements include:
Crystallography reveals protonation at the pyrazole N2 atom, confirmed by N–H stretching shifts in IR (Δν = +120 cm⁻¹). The crystal lattice stabilizes via O–H···Cl (2.98 Å) and N⁺–H···Cl (2.87 Å) hydrogen bonds, explaining the enhanced thermal stability (decomposition >220°C) [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: